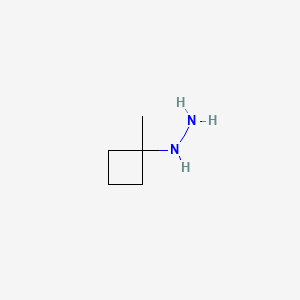
(1-Methylcyclobutyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylcyclobutyl)hydrazine is an organic compound with the molecular formula C₆H₁₄N₂ It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 1-methylcyclobutyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclobutyl)hydrazine typically involves the reaction of 1-methylcyclobutylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{1-Methylcyclobutylamine} + \text{Hydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
化学反応の分析
Types of Reactions: (1-Methylcyclobutyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophiles like alkyl halides can react with the hydrazine group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.
科学的研究の応用
(1-Methylcyclobutyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of (1-Methylcyclobutyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications.
類似化合物との比較
Cyclobutylhydrazine: Similar structure but lacks the methyl group.
1-Methylcyclopropylhydrazine: Similar but with a smaller cyclopropyl ring.
Cyclopentylhydrazine: Similar but with a larger cyclopentyl ring.
Uniqueness: (1-Methylcyclobutyl)hydrazine is unique due to its specific ring size and the presence of a methyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other hydrazine derivatives and potentially more useful in certain applications.
特性
分子式 |
C5H12N2 |
|---|---|
分子量 |
100.16 g/mol |
IUPAC名 |
(1-methylcyclobutyl)hydrazine |
InChI |
InChI=1S/C5H12N2/c1-5(7-6)3-2-4-5/h7H,2-4,6H2,1H3 |
InChIキー |
OHJYIFXDABFGIU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



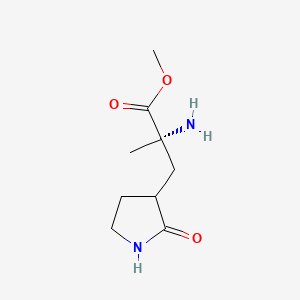

![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
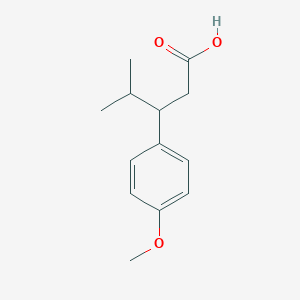
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
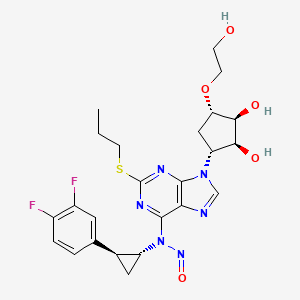
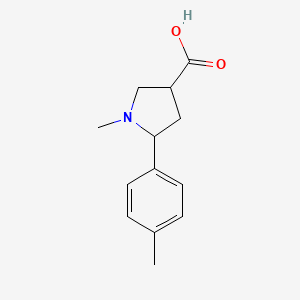
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
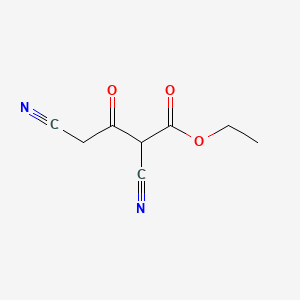
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
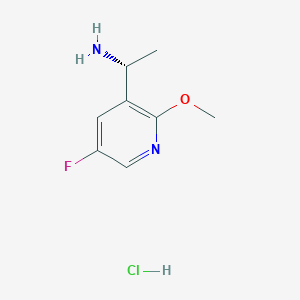
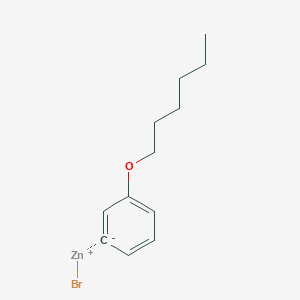
![6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14888383.png)
